molecular formula C36H26N4 B12539411 1,10-Phenanthroline-3,8-diamine, N,N,N',N'-tetraphenyl- CAS No. 796847-42-2

1,10-Phenanthroline-3,8-diamine, N,N,N',N'-tetraphenyl-

Cat. No.: B12539411
CAS No.: 796847-42-2
M. Wt: 514.6 g/mol
InChI Key: IZSMJFQSSWUUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- is a complex organic compound known for its versatile applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- typically involves multiple steps, starting with the preparation of 1,10-phenanthroline The phenanthroline is then subjected to nitration and reduction reactions to introduce the diamine groupsCommon reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenanthroline compounds .

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, affecting their function and activity. The pathways involved often include electron transfer and coordination chemistry mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- stands out due to its enhanced stability and versatility in forming complexes with a wide range of metal ions. Its unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

796847-42-2

Molecular Formula

C36H26N4

Molecular Weight

514.6 g/mol

IUPAC Name

3-N,3-N,8-N,8-N-tetraphenyl-1,10-phenanthroline-3,8-diamine

InChI

InChI=1S/C36H26N4/c1-5-13-29(14-6-1)39(30-15-7-2-8-16-30)33-23-27-21-22-28-24-34(26-38-36(28)35(27)37-25-33)40(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H

InChI Key

IZSMJFQSSWUUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)N(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.